molecular formula C12H12N2O B14599414 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-37-2

6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B14599414
CAS No.: 60811-37-2
M. Wt: 200.24 g/mol
InChI Key: IUGUBLUQUNSUIA-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazolinone family, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of anthranilamide derivatives with appropriate aldehydes or ketones. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which facilitates the reaction at room temperature . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.

    Medicine: It exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

    Industry: Its derivatives are used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammation and blood pressure regulation . By inhibiting these enzymes, the compound exerts its anti-inflammatory and anti-hypertensive effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinazolin-4(3H)-one: Similar in structure but lacks the pyrrolo ring.

    Quinazolin-4(3H)-one: Another related compound with a simpler structure.

    9-Oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene: A derivative with similar biological activities

Uniqueness

6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both COX-2 and sEH makes it a valuable compound for therapeutic applications .

Properties

CAS No.

60811-37-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H12N2O/c1-8-4-5-9-10(7-8)13-11-3-2-6-14(11)12(9)15/h4-5,7H,2-3,6H2,1H3

InChI Key

IUGUBLUQUNSUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N3CCCC3=N2

Origin of Product

United States

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